Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate
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Overview
Description
Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate is a heterocyclic compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-butanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using acetic acid and hydrochloric acid under reflux conditions to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate
- 3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole
Uniqueness
Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or stability is required .
Biological Activity
Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H13N1O3 and features a unique oxazole ring structure that contributes to its biological activity. The compound's specific substitution pattern on the oxazole ring imparts distinct chemical properties, making it valuable in pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of various cancer cell lines. For instance, in a study involving human breast cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value indicating effective concentration levels .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or bind to receptors within cellular pathways. For example, it may inhibit prolyl oligopeptidase, an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against multiple strains of bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests potential for development into a therapeutic agent for treating bacterial infections.
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer activity, this compound was tested on various human cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting its potential as an anticancer drug candidate .
Research Findings Summary Table
Properties
IUPAC Name |
methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9-8-12(16-13-9,11(14)15-2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPHLJFAOBJWOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)(C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.